Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydrofuro[3,2-c]pyridine

NMDA Receptor Modulation Conformational Restriction Neuroscience

2,3-Dihydrofuro[3,2-c]pyridine (CAS 193605-29-7) is a fused bicyclic heteroaromatic scaffold comprising a dihydrofuran ring fused to a pyridine moiety. It is a partially reduced derivative of the furo[3,2-c]pyridine isomeric series and is widely utilized as a privileged building block in medicinal chemistry and pharmaceutical research.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 193605-29-7
Cat. No. B067943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[3,2-c]pyridine
CAS193605-29-7
SynonymsFuro[3,2-c]pyridine,2,3-dihydro-(9CI)
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1COC2=C1C=NC=C2
InChIInChI=1S/C7H7NO/c1-3-8-5-6-2-4-9-7(1)6/h1,3,5H,2,4H2
InChIKeyIEOVDQSGJDUASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[3,2-c]pyridine (CAS 193605-29-7): A Privileged Scaffold for Medicinal Chemistry and Kinase Inhibitor Discovery


2,3-Dihydrofuro[3,2-c]pyridine (CAS 193605-29-7) is a fused bicyclic heteroaromatic scaffold comprising a dihydrofuran ring fused to a pyridine moiety. It is a partially reduced derivative of the furo[3,2-c]pyridine isomeric series and is widely utilized as a privileged building block in medicinal chemistry and pharmaceutical research . The compound serves as a core template for the development of kinase inhibitors and conformationally constrained bioactive analogues due to its unique electronic and spatial characteristics conferred by the [3,2-c] ring fusion geometry [1].

Why 2,3-Dihydrofuro[3,2-c]pyridine Cannot Be Replaced by Other Furopyridine Isomers or Dihydrofuropyridine Regioisomers in Critical Applications


The [3,2-c] ring fusion in 2,3-dihydrofuro[3,2-c]pyridine imparts a unique geometry and electronic distribution that cannot be replicated by other furopyridine isomers (e.g., furo[2,3-b]pyridine, furo[3,2-b]pyridine) or alternative dihydrofuropyridine regioisomers [1]. Systematic 13C NMR studies confirm that the annelation pattern significantly alters carbon chemical shifts and coupling constants, directly impacting the scaffold's molecular recognition properties [2]. Furthermore, the presence of the partially saturated dihydrofuran ring introduces a distinct conformational profile compared to fully aromatic furo[3,2-c]pyridine, enabling the design of conformationally constrained bioactive analogues that are not accessible with the parent heterocycle [3].

Quantitative Differentiation: How 2,3-Dihydrofuro[3,2-c]pyridine Compares to Its Closest Analogs


Conformational Restriction Enables Selective NMDA Receptor Modulation Not Achievable with Aromatic Furo[3,2-c]pyridine

The 2,3-dihydrofuro[3,2-c]pyridine scaffold provides a conformationally constrained framework that is critical for achieving subtype-selective NMDA receptor modulation. In contrast, the fully aromatic furo[3,2-c]pyridine lacks the saturated dihydrofuran ring necessary to enforce the desired spatial orientation of pharmacophoric elements, as demonstrated in the design of a conformationally constrained analogue of homoquinolinic acid [1].

NMDA Receptor Modulation Conformational Restriction Neuroscience

Lipophilicity and Polar Surface Area: Favorable Physicochemical Profile Compared to Thieno[3,2-c]pyridine Analogue

The 2,3-dihydrofuro[3,2-c]pyridine core exhibits a distinct physicochemical profile compared to its thieno[3,2-c]pyridine analogue, with a calculated LogP of 1.02 and a polar surface area (PSA) of 22.12 Ų . In contrast, the analogous thieno[3,2-c]pyridine scaffold, where the furan oxygen is replaced by sulfur, is expected to have higher lipophilicity (estimated LogP ~2.0–2.5 based on heteroatom substitution trends) [1], which can significantly impact membrane permeability, solubility, and off-target binding.

Physicochemical Properties ADME Drug Design

Direct Access to Potent MNK1/2 Kinase Inhibitors with Nanomolar IC50 Values

Derivatives of the furo[3,2-c]pyridine scaffold, which is directly accessible from 2,3-dihydrofuro[3,2-c]pyridine via oxidation or further functionalization, have been optimized to achieve exceptionally potent inhibition of MNK1 and MNK2 kinases. A representative compound (34) based on this scaffold exhibited IC50 values of 1.2 nM against MNK1 and 1.3 nM against MNK2, with high selectivity over other kinases [1]. In comparison, earlier-generation MNK inhibitors based on alternative scaffolds (e.g., CGP57380, a pyrazolo[3,4-d]pyrimidine derivative) typically display IC50 values in the low micromolar range (e.g., CGP57380 IC50 ~2–10 µM for MNK1) [2], highlighting the >1000-fold potency improvement achievable with the furo[3,2-c]pyridine framework.

Kinase Inhibition Oncology Colorectal Cancer

Unique 13C NMR Spectroscopic Signature Distinguishes [3,2-c] Fusion from Other Furopyridine Isomers

The [3,2-c] ring fusion pattern produces a distinct 13C NMR chemical shift profile that differs systematically from other furopyridine isomers. Comprehensive 13C NMR studies of 2- or 3-substituted furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine derivatives confirm that the carbon atoms at the ring junction positions exhibit characteristic chemical shift differences depending on the annelation pattern [1]. For the furo[3,2-c]pyridine core, the C-7a carbon (the bridgehead carbon adjacent to the furan oxygen) resonates at a distinct chemical shift compared to the corresponding carbon in furo[2,3-b]pyridine, providing a definitive spectroscopic fingerprint for structural authentication.

Analytical Chemistry Quality Control Structural Verification

Synthetic Accessibility: Direct One-Pot Routes to 2,3-Dihydrofuro[3,2-c]pyridine Derivatives Enable Rapid SAR Exploration

Two distinct [5C + 1N] annulation routes have been established for the synthesis of substituted 2,3-dihydrofuro[3,2-c]pyridines, both utilizing ammonium acetate as a convenient ammonia source [1]. This contrasts with the synthesis of alternative dihydrofuropyridine regioisomers (e.g., 2,3-dihydrofuro[3,2-b]pyridine), which often require multi-step procedures with limited substrate scope [2]. The availability of efficient, one-pot methodologies for the [3,2-c] regioisomer significantly reduces synthetic effort and expands accessible chemical space for derivative generation.

Synthetic Methodology Medicinal Chemistry Building Block Utility

Optimal Application Scenarios for 2,3-Dihydrofuro[3,2-c]pyridine in Research and Industrial Procurement


Development of High-Potency MNK1/2 Kinase Inhibitors for Colorectal Cancer Therapy

Leverage the furo[3,2-c]pyridine scaffold, accessible via oxidation of 2,3-dihydrofuro[3,2-c]pyridine, as a core template for designing MNK1/2 inhibitors with nanomolar potency. As demonstrated by compound 34 (MNK1 IC50 = 1.2 nM; MNK2 IC50 = 1.3 nM), this scaffold class enables >1000-fold improvement in inhibitory activity over earlier-generation MNK inhibitors [1]. The high potency and selectivity profile make this scaffold ideal for targeted oncology programs, particularly for colorectal cancer where combination with anti-PD-1 immunotherapy has shown enhanced antitumor effects [1].

Synthesis of Conformationally Constrained Bioactive Analogues for Neuroscience Research

Utilize the inherent conformational restriction of the 2,3-dihydrofuro[3,2-c]pyridine framework to design subtype-selective NMDA receptor modulators and other CNS-targeted compounds. The saturated C2–C3 bond enforces a specific spatial orientation of substituents that cannot be achieved with fully aromatic furopyridines, as validated in the synthesis of conformationally constrained homoquinolinic acid analogues [2]. This application is particularly valuable for neuroscience drug discovery programs requiring precise control over ligand-receptor interactions.

Optimization of ADME Properties via Strategic Heteroatom Selection

Select 2,3-dihydrofuro[3,2-c]pyridine over the corresponding thieno[3,2-c]pyridine analogue when a balanced lipophilicity profile (LogP ≈ 1.02) and moderate polar surface area (PSA = 22.12 Ų) are required to enhance solubility and reduce off-target promiscuity . The furan oxygen provides a favorable physicochemical starting point compared to the more lipophilic sulfur-containing analogue, facilitating downstream optimization of ADME properties in drug discovery programs [3].

Rapid SAR Exploration via Efficient One-Pot Synthetic Methodologies

Capitalize on the well-established [5C + 1N] annulation routes for 2,3-dihydrofuro[3,2-c]pyridine derivatives to accelerate medicinal chemistry campaigns [4]. The availability of efficient one-pot procedures using readily available ammonium acetate enables rapid generation of diverse substituted analogues, significantly reducing cycle times for hit-to-lead and lead optimization phases compared to less synthetically accessible dihydrofuropyridine regioisomers [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrofuro[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.